2'-(2-furylmethyl)-{N}-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
CAS No.:
Cat. No.: VC15113678
Molecular Formula: C23H28N2O3
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28N2O3 |
|---|---|
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | 2-(furan-2-ylmethyl)-N-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
| Standard InChI | InChI=1S/C23H28N2O3/c1-16(2)14-24-21(26)20-18-9-3-4-10-19(18)22(27)25(15-17-8-7-13-28-17)23(20)11-5-6-12-23/h3-4,7-10,13,16,20H,5-6,11-12,14-15H2,1-2H3,(H,24,26) |
| Standard InChI Key | OKYWFVWLJAFVCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CO4 |
Introduction
The compound 2'-(2-furylmethyl)-{N}-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic molecule with a unique structure that combines a spiro[cyclopentane-1,3'-isoquinoline] core with a furylmethyl group and an isobutyl carboxamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve the desired spiro structure. While specific synthesis details for this compound are not widely documented, similar spiro compounds often involve reactions such as cyclization and condensation reactions to form the spiro ring system.
Biological Activities and Potential Applications
Although specific biological activity data for 2'-(2-furylmethyl)-{N}-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is limited, compounds with similar structural features have shown promise in various therapeutic areas. For instance, spiro compounds are known for their potential in drug discovery due to their ability to interact with biological targets in unique ways.
Research Findings and Future Directions
Given the lack of extensive research on this specific compound, future studies should focus on its synthesis optimization, biological evaluation, and structure-activity relationship (SAR) analysis. This could involve molecular docking studies to predict potential biological targets and in vitro assays to assess its efficacy and safety.
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